

Revolutionizing Dermatopathology: Label-Free Imaging of Melanin in Skin Biopsies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Melanin probe-2*

Cat. No.: *B3347179*

[Get Quote](#)

Application Note

Introduction

The spatial distribution of melanin in the skin is a critical indicator for diagnosing a range of pigmentary disorders and malignancies, most notably melanoma. Traditional histological methods, relying on staining, can be time-consuming and may introduce artifacts. Label-free imaging techniques have emerged as powerful tools for the rapid, quantitative, and non-destructive analysis of melanin in skin biopsies, providing insights into both its concentration and its cellular and subcellular localization. This application note details the use of advanced non-linear optical microscopy techniques for visualizing melanin distribution in skin biopsies, offering significant advantages for research, drug development, and clinical diagnostics.

Key Advantages of Label-Free Melanin Imaging:

- No Staining Required: Eliminates the need for exogenous dyes, reducing sample preparation time and avoiding potential artifacts.
- Quantitative Analysis: Enables the objective measurement of melanin concentration and distribution.
- High Resolution and Specificity: Provides subcellular resolution, allowing for detailed visualization of melanosomes within keratinocytes and melanocytes.

- Three-Dimensional Imaging: Offers optical sectioning capabilities for 3D reconstruction of melanin distribution within the tissue architecture.
- Multimodal Imaging: Can be combined with other label-free techniques, such as Second Harmonic Generation (SHG) microscopy, to simultaneously visualize collagen and provide anatomical context.

Primary Label-Free Techniques for Melanin Imaging:

This document focuses on three primary label-free techniques for imaging melanin:

- Two-Photon Excited Fluorescence (TPEF) Microscopy: This technique utilizes the intrinsic fluorescence of melanin when excited by two near-infrared photons. TPEF is highly sensitive and can differentiate between eumelanin and pheomelanin based on their distinct emission spectra.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Coherent Anti-Stokes Raman Scattering (CARS) Microscopy: CARS is a vibrational imaging technique that can specifically target the molecular bonds within melanin, offering high chemical specificity. It is particularly useful for identifying pheomelanin.[\[5\]](#)[\[6\]](#)
- Stimulated Raman Scattering (SRS) Microscopy: SRS is another vibrational imaging technique that provides quantitative, background-free images based on the vibrational properties of molecules. It offers enhanced cellular contrast and is a promising tool for delineating tumor margins in skin cancer.[\[7\]](#)[\[8\]](#)[\[9\]](#)

These advanced imaging modalities hold the promise of revolutionizing the histopathological assessment of skin biopsies, paving the way for faster, more accurate, and quantitative diagnostics in dermatology.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the label-free imaging of melanin using TPEF, CARS, and SRS microscopy.

Table 1: Two-Photon Excited Fluorescence (TPEF) Microscopy Parameters for Melanin Imaging

Parameter	Eumelanin	Pheomelanin	Reference
Excitation Wavelength (nm)	900 - 1000	900 - 1000	[2] [4]
Emission Peak (nm)	640 - 680 (broad)	615 - 625	[1] [2] [3]
Fluorescence Lifetime (ns)	~0.51 & ~2.21 (double-component)	Not specified	[10]
Optical Melanin Index (OMI)	Ratio of fluorescence at 645 nm to 615 nm	Ratio of fluorescence at 645 nm to 615 nm	[1] [2] [3]
Resolution	Sub-micron	Sub-micron	[11]
Imaging Depth	Up to 150 μ m in human skin	Up to 150 μ m in human skin	[12]

Table 2: Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) Microscopy Parameters for Melanin Imaging

Parameter	CARS	SRS	Reference
Targeted Vibration	Unique molecular vibrations of pheomelanin	C-H stretching vibrations for general cellular contrast	[6] [7]
Excitation Wavelengths (nm)	Pump and Stokes beams tuned to pheomelanin's vibrational frequency	Pump and Stokes beams tuned to specific Raman shifts (e.g., 2945 cm^{-1})	[7] [13]
Resolution	High spatial resolution	High spatial resolution	[7]
Imaging Depth	Up to 0.5 mm in skin	Up to 0.5 mm in skin	[7]
Key Advantage	High chemical specificity for pheomelanin	Quantitative imaging with high cellular contrast, free of non-resonant background	[6] [14]

Experimental Protocols

This section provides detailed protocols for sample preparation and imaging of melanin in skin biopsies using TPEF microscopy.

Protocol 1: Preparation of Fresh-Frozen Skin Biopsies for Label-Free Imaging

This protocol is ideal for preserving the endogenous fluorescence of melanin and is suitable for TPEF, CARS, and SRS microscopy.

Materials:

- Optimal Cutting Temperature (OCT) compound
- Isopentane
- Liquid nitrogen
- Cryostat
- Poly-L-lysine coated microscope slides
- Phosphate-buffered saline (PBS)

Procedure:

• Tissue Embedding:

- Immediately after excision, place the fresh skin biopsy into a tissue mold.
- Fill the mold with OCT compound, ensuring the entire tissue is covered.[15]
- Snap-freeze the block by immersing it in isopentane pre-cooled with liquid nitrogen until the OCT becomes opaque.[16]
- Store the embedded tissue at -80°C until sectioning.[15][17]

• Cryosectioning:

- Equilibrate the frozen tissue block in the cryostat at -20°C for at least 30 minutes.[18]
- Cut tissue sections at a thickness of 10-20 µm.
- Mount the sections onto poly-L-lysine coated microscope slides.[15]
- Sample Mounting for Imaging:
 - For immediate imaging, add a drop of PBS to the tissue section and cover with a coverslip.
 - Seal the edges of the coverslip with nail polish to prevent dehydration during imaging.

Protocol 2: Preparation of Formalin-Fixed Paraffin-Embedded (FFPE) Skin Biopsies for TPEF Imaging

While fresh-frozen samples are preferred, FFPE tissues can also be used for TPEF imaging of melanin.[19]

Materials:

- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- PBS
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse the FFPE tissue slides in xylene to remove the paraffin (2 changes, 5-10 minutes each).
 - Rehydrate the tissue sections by sequential immersion in:

- 100% ethanol (2 changes, 3-5 minutes each)
- 95% ethanol (2 minutes)
- 70% ethanol (2 minutes)
- Deionized water (5 minutes)[20]
- Mounting:

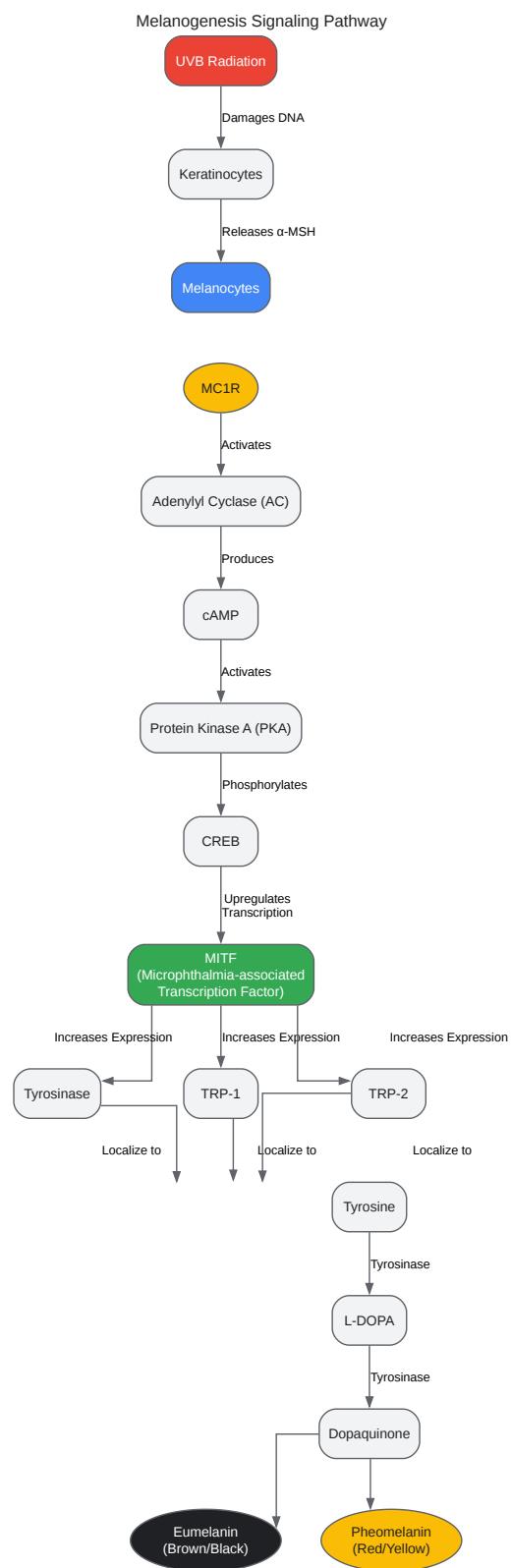
- Rinse the slides in PBS.
- Mount a coverslip using an aqueous mounting medium.

Protocol 3: Two-Photon Excited Fluorescence (TPEF) Microscopy of Melanin

Equipment:

- A multiphoton laser-scanning microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).
- High numerical aperture (NA) objective lens (e.g., 20x or 40x water or oil immersion).
- Sensitive non-descanned detectors.
- Filter sets appropriate for detecting melanin fluorescence (e.g., a bandpass filter covering 500-700 nm).

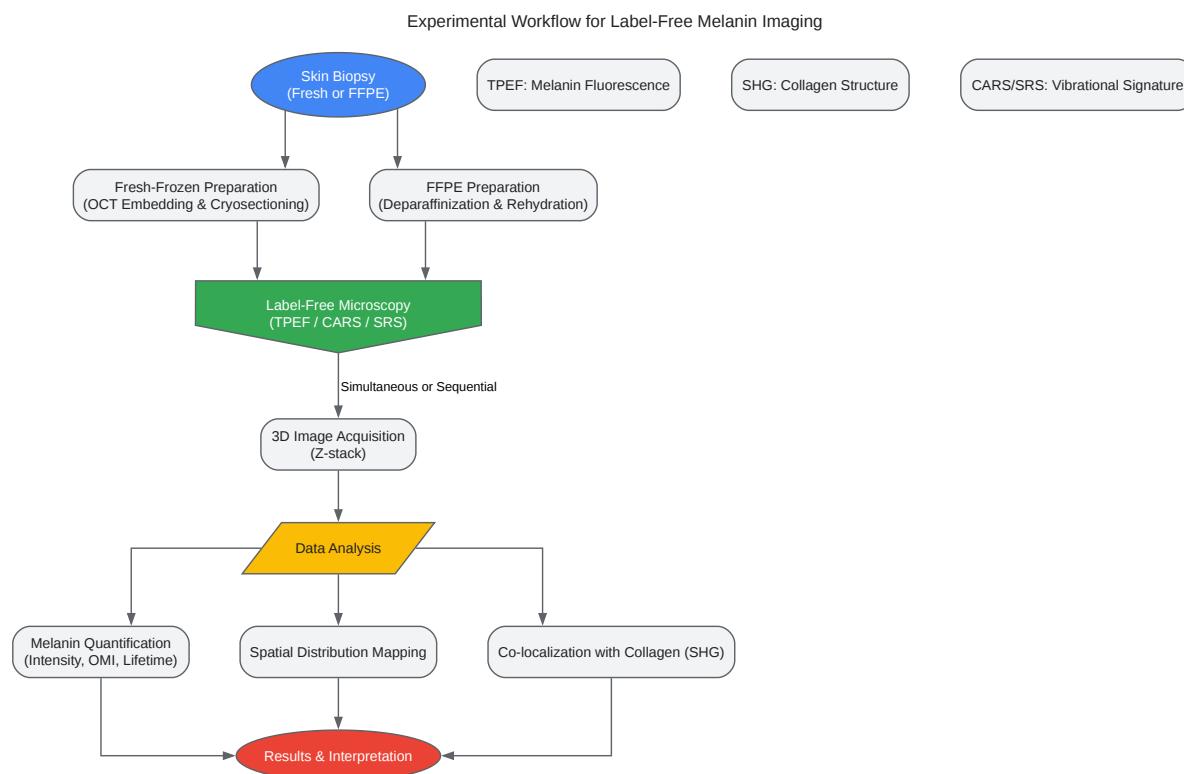
Imaging Parameters:


- Laser Tuning: Tune the excitation laser to a wavelength between 900 nm and 1000 nm for optimal melanin excitation.[2][4]
- Power Adjustment: Adjust the laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
- Image Acquisition:

- Acquire a Z-stack of images through the epidermis and dermis to visualize the 3D distribution of melanin.
- For spectral differentiation of eumelanin and pheomelanin, use a spectral detector to acquire the emission spectrum at each pixel. Eumelanin will show a broad emission peak around 640-680 nm, while pheomelanin will have a peak around 615-625 nm.[1][3]
- Multimodal Imaging (Optional): Simultaneously acquire the Second Harmonic Generation (SHG) signal to visualize collagen fibers. This requires a separate detector with a narrow bandpass filter centered at half the excitation wavelength.

Visualizations

Melanogenesis Signaling Pathway


The following diagram illustrates the key signaling pathways involved in the synthesis of melanin. UV radiation triggers a cascade of events that lead to the production of melanin within melanosomes.

[Click to download full resolution via product page](#)

Caption: Key signaling cascade in melanocytes for melanin synthesis.

Experimental Workflow for Label-Free Imaging

This diagram outlines the general workflow for imaging melanin in skin biopsies using label-free microscopy techniques.

[Click to download full resolution via product page](#)

Caption: From biopsy to data: a streamlined workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two-photon excited fluorescence lifetime imaging and spectroscopy of melanins in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Nonlinear Optical Imaging of Melanin Species using Coherent Anti-Stokes Raman Scattering (CARS) and Sum-Frequency Absorption (SFA) Microscopy [opg.optica.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Evaluation of Stimulated Raman Scattering Microscopy for Identifying Squamous Cell Carcinoma in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. From Vibrations to Visions: Raman Spectroscopy's Impact on Skin Cancer Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanin concentration maps by label-free super-resolution photo-thermal imaging on melanoma biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Application of Multiphoton Microscopy in Dermatological Studies: a Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coherent anti-Stokes Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Raman Spectroscopy and Imaging for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spitr.ccr.cancer.gov [spitr.ccr.cancer.gov]
- 16. Spatial Omics Imaging of Fresh-Frozen Tissue and Routine FFPE Histopathology of a Single Cancer Needle Core Biopsy: A Freezing Device and Multimodal Workflow - PMC

[pmc.ncbi.nlm.nih.gov]

- 17. sysy.com [sysy.com]
- 18. hcbi.fas.harvard.edu [hcbi.fas.harvard.edu]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- To cite this document: BenchChem. [Revolutionizing Dermatopathology: Label-Free Imaging of Melanin in Skin Biopsies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3347179#label-free-imaging-of-melanin-distribution-in-skin-biopsies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com